1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- is a synthetic organic compound that belongs to the indole family, characterized by its heterocyclic structure. Indoles are known for their presence in numerous natural products and pharmaceuticals, making them significant in medicinal chemistry. The specific compound features a methoxy group at the 5-position, an iodine atom at the 3-position, and a phenylsulfonyl group at the 1-position, contributing to its unique chemical properties and potential biological activities.
The chemical reactivity of 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- can be attributed to its functional groups. The iodine atom is a good leaving group, facilitating nucleophilic substitution reactions. The methoxy group can enhance electrophilic aromatic substitution reactions, while the phenylsulfonyl moiety may influence the compound's reactivity by stabilizing intermediates or enhancing solubility in organic solvents. Typical reactions include:
Compounds featuring indole structures often exhibit a range of biological activities. Preliminary studies suggest that 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- may possess anti-inflammatory and anti-cancer properties due to its structural similarity to known bioactive indoles. Additionally, derivatives of indole have been shown to inhibit various enzymes, including reverse transcriptase, which is relevant in HIV research . The presence of both iodine and phenylsulfonyl groups may enhance its interaction with biological targets.
The synthesis of 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- has potential applications in various fields:
Interaction studies are essential for understanding how 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- interacts with biological systems. Research indicates that compounds with similar structures can bind to receptors or enzymes, altering their activity. The phenylsulfonyl moiety may enhance binding affinity due to π–π interactions or hydrogen bonding with target molecules .
Several compounds share structural features with 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 5-Methoxyindole | Methoxy group only | Lacks iodine and phenylsulfonyl groups |
| 3-Iodoindole | Iodine at 3-position | Lacks methoxy and phenylsulfonyl groups |
| 1-(Phenylsulfonyl)indole | Phenylsulfonyl group only | Lacks iodine and methoxy groups |
| 5,7-Difluoroindole | Fluorinated at positions 5 and 7 | Lacks iodine and phenylsulfonyl groups |
The combination of iodine, methoxy, and phenylsulfonyl groups in 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- provides unique chemical reactivity and potential biological activity compared to these simpler analogues .
The molecular formula of 1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- is $$ \text{C}{15}\text{H}{12}\text{INO}_{3}\text{S} $$, with a molecular weight of 413.2 g/mol. Key structural elements include:
The compound’s SMILES notation ($$ \text{COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 $$) highlights the spatial arrangement of these groups, which collectively enhance its utility in regioselective transformations.
The iodine atom at C3 enables participation in Ullmann and Suzuki-Miyaura cross-coupling reactions, replacing iodine with aryl, alkenyl, or alkynyl groups. For example, coupling with boronic acids under palladium catalysis yields biaryl indole derivatives, which are prevalent in pharmaceutical agents. The phenylsulfonyl group at N1 stabilizes the indole core during harsh reaction conditions, such as nitration or sulfonation, and is removable via basic hydrolysis or radical reduction for downstream functionalization.
The methoxy group at C5 directs electrophilic substitution to the C4 and C6 positions, enabling selective bromination or nitration. This regioselectivity is critical for constructing polysubstituted indoles with precise substitution patterns.
The systematic nomenclature of 1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple substituents [1] [2]. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-(benzenesulfonyl)-3-iodo-5-methoxyindole [1]. This nomenclature reflects the hierarchical naming system where the indole core structure serves as the parent heterocycle, with substituents identified by their position numbers and functional group names [3] [4].
The compound is registered under Chemical Abstracts Service number 86335-42-4 and carries PubChem identifier 76846501 [1]. Alternative systematic names documented in chemical databases include "1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)-" and "1-(benzenesulfonyl)-3-iodo-5-methoxy-1H-indole" [1] [2]. The nomenclature specifically indicates the presence of three distinct substituents: an iodine atom at position 3, a methoxy group at position 5, and a phenylsulfonyl group attached to the nitrogen at position 1 of the indole ring system [1] [2].
According to systematic nomenclature conventions, the indole numbering system begins with the nitrogen as position 1, proceeding around the five-membered pyrrole ring and continuing through the fused benzene ring [3] [4]. The phenylsulfonyl substituent, also known as benzenesulfonyl, represents a sulfur dioxide functional group bonded to a phenyl ring, which is then attached to the indole nitrogen [5]. The systematic identification incorporates the electron-withdrawing nature of both the iodine halogen and the sulfonyl group, which significantly influence the electronic properties of the indole system [2] [6].
The molecular formula of 1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- is C₁₅H₁₂INO₃S, with a molecular weight of 413.2 grams per mole [1]. The exact mass determined by high-resolution mass spectrometry is 412.95826 daltons [1]. The compound exhibits specific stereochemical characteristics derived from its heterocyclic framework and substituent positioning [1] [2].
Table 1: Molecular Formula and Basic Structural Properties
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(benzenesulfonyl)-3-iodo-5-methoxyindole |
| Alternative Names | 1h-indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-, 1-(benzenesulfonyl)-3-iodo-5-methoxy-1H-indole |
| Molecular Formula | C₁₅H₁₂INO₃S |
| Molecular Weight (g/mol) | 413.2 |
| Chemical Abstracts Service Registry Number | 86335-42-4 |
| PubChem Compound Identifier | 76846501 |
| International Chemical Identifier Key | QXYHHFHOSVOMMK-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
| Exact Mass (Da) | 412.95826 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
The stereochemical analysis reveals that the compound contains no defined stereocenter atoms, indicating absence of chiral centers [1]. The molecular structure features zero hydrogen bond donors and three hydrogen bond acceptors, consisting of the methoxy oxygen and two sulfonyl oxygen atoms [1]. The topological polar surface area measures 56.7 square angstroms, reflecting the polar character contributed by the methoxy and sulfonyl functional groups [1].
The compound exhibits three rotatable bonds, providing conformational flexibility primarily around the nitrogen-sulfonyl bond, the sulfonyl-phenyl bond, and the methoxy carbon-oxygen bond [1]. The heavy atom count totals 21 atoms, excluding hydrogen atoms [1]. The XLogP3-AA partition coefficient value of 3.9 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [1].
The International Chemical Identifier string InChI=1S/C15H12INO3S/c1-20-11-7-8-15-13(9-11)14(16)10-17(15)21(18,19)12-5-3-2-4-6-12/h2-10H,1H3 provides complete structural connectivity information [1]. The canonical Simplified Molecular Input Line Entry System notation COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 represents the molecular structure in linear format [1] [2].
Structural analysis of phenylsulfonyl indole derivatives through X-ray crystallographic studies reveals critical geometric parameters that define the three-dimensional architecture of these compounds [7] [8] [9]. The indole ring system in phenylsulfonyl-substituted derivatives typically exhibits minimal deviation from planarity, with dihedral angles between the pyrrole and benzene rings ranging from 0.20 to 1.65 degrees [8] [10]. This near-planar geometry is consistent with the aromatic character of the fused ring system [8] [10].
Table 2: Key Structural Parameters from Crystallographic Studies
| Parameter | Typical Range/Value | Reference Source |
|---|---|---|
| Indole Ring Planarity (Dihedral Angle) | 0.20° - 1.65° | Crystal structure studies of phenylsulfonyl indoles [8] [10] |
| Indole-Phenylsulfonyl Dihedral Angle | 75° - 89° | X-ray crystallographic data [8] [11] [10] |
| Typical Nitrogen-Sulfonyl Bond Length | 1.67 - 1.71 Å | Standard bond length databases [11] [10] |
| Typical Carbon-Iodine Bond Length | 2.05 - 2.10 Å | Halogen bond length studies [12] [11] |
| Typical Carbon-Oxygen(methoxy) Bond Length | 1.35 - 1.42 Å | Methoxy substituent crystallographic studies [13] [11] |
| Sulfur-Oxygen Bond Length Range | 1.43 - 1.46 Å | Sulfone group crystallographic data [11] [10] |
| Nitrogen-Sulfur-Carbon Angle (typical) | 103° - 108° | Sulfonamide angular analysis [11] [10] |
| Oxygen-Sulfur-Oxygen Angle (typical) | 118° - 122° | Tetrahedral sulfur geometry [11] [10] |
The phenylsulfonyl group adopts an orientation nearly orthogonal to the indole plane, with dihedral angles between the indole and phenylsulfonyl rings typically ranging from 75 to 89 degrees [8] [11] [10]. This perpendicular arrangement minimizes steric interactions while allowing optimal orbital overlap between the nitrogen lone pair and the sulfonyl group [8] [10]. The sulfur atom exhibits distorted tetrahedral geometry, with the oxygen-sulfur-oxygen angle widened from ideal tetrahedral values due to repulsive interactions between the short sulfur-oxygen double bonds [10].
Nuclear magnetic resonance spectroscopic analysis provides complementary structural information for indole derivatives [14] [15] [16]. Proton nuclear magnetic resonance spectroscopy typically reveals characteristic chemical shift patterns for phenylsulfonyl indoles, with the phenylsulfonyl protons appearing in the 7.93-7.95 parts per million region and indole backbone protons observed between 6.70-7.80 parts per million . The iodine substituent at position 3 significantly deshields adjacent carbon atoms, causing downfield shifts in carbon-13 nuclear magnetic resonance spectra [18].
The methoxy group at position 5 exhibits characteristic spectroscopic signatures, with the methyl protons typically appearing as a singlet around 3.8-3.9 parts per million in proton nuclear magnetic resonance spectra [13] [18]. Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for each carbon environment, with the methoxy carbon appearing around 56 parts per million and the iodine-bearing carbon significantly deshielded to approximately 85-90 parts per million [18] [16].
Crystallographic studies of related phenylsulfonyl indole derivatives demonstrate that the molecular structure is stabilized by intramolecular carbon-hydrogen to oxygen hydrogen bonds, generating six-membered ring motifs with the sulfone oxygen atoms [8] [9] [10]. The nitrogen-sulfonyl bond lengths in these structures typically range from 1.67 to 1.71 angstroms, reflecting the partial double bond character resulting from nitrogen lone pair delocalization into the sulfur-oxygen antibonding orbitals [11] [10].
3.1.1. Fischer Indole Synthesis
The Fischer indole synthesis remains one of the most extensively used methods for preparing indole derivatives [1] [2]. This classical approach involves the cyclization of phenylhydrazones under heating conditions in the presence of protic or Lewis acids such as zinc chloride, phosphorus trichloride, ferric chloride, or hydrochloric acid [3] [4]. The reaction typically produces 2,3-disubstituted indoles in yields ranging from 60-95% [1].
For the synthesis of substituted indoles relevant to the target compound, the Fischer synthesis has been adapted to accommodate various functional groups. The process begins with the formation of phenylhydrazones from aldehydes, ketones, or their derivatives, followed by acid-catalyzed cyclization [3] [4]. The reaction conditions typically require temperatures between 100-150°C under acidic conditions, making it suitable for robust substrates but limiting its application to acid-sensitive functional groups [1].
3.1.2. Bartoli Indole Synthesis
The Bartoli indole synthesis represents a versatile approach for preparing 7-substituted indoles starting from nitrobenzenes and vinyl Grignard reagents [5]. This method is particularly valuable for accessing indoles with substitution patterns that are difficult to obtain through other classical routes [6]. The reaction typically employs ortho-substituted nitroarenes and vinyl magnesium halides under controlled conditions, typically at temperatures ranging from -78°C to room temperature in tetrahydrofuran [5].
The Bartoli synthesis offers yields ranging from 50-85% and provides direct access to 7-substituted indoles, which are challenging to prepare through alternative methods [5]. However, the method is limited to ortho-substituted nitroarenes for optimal yields, with unsubstituted nitroarenes producing mainly aniline derivatives as byproducts [5].
3.1.3. Reissert Indole Synthesis
The Reissert indole synthesis provides a multi-step approach for indole preparation starting from ortho-nitrotoluenes and oxalic esters [6] [7]. This method involves the condensation of ortho-nitrotoluene with oxalic ester under basic conditions, followed by reduction of the nitro group to an amino group, cyclization to form indole-2-carboxylic acid, and subsequent decarboxylation [1] [7].
The Reissert synthesis typically yields 70-90% of the desired indole products and offers the advantage of providing access to unsubstituted indoles through the decarboxylation step [1]. This method has been particularly useful for preparing indoles with specific substitution patterns and has been adapted for both solution-phase and solid-phase synthesis [6] [7].
3.1.4. Madelung Synthesis
The Madelung synthesis represents a base-catalyzed cyclization approach for indole formation from ortho-acylaminotoluenes [1] [2]. This method typically employs strong bases such as sodium amide or potassium ethoxide at elevated temperatures (250-300°C) [1]. The reaction proceeds through deprotonation of the benzylic carbon followed by nucleophilic attack on the carbonyl group and subsequent dehydration to form the indole system [2].
While the Madelung synthesis provides good yields for simple indole derivatives, it requires harsh reaction conditions that limit its application to substrates containing acid-sensitive functional groups [1] [2].
Copper-Catalyzed Iodination
Copper-catalyzed iodination represents one of the most efficient methods for introducing iodine into indole systems [9] [10]. The methodology typically employs copper(II) acetate as the catalyst in combination with iodine sources such as molecular iodine or phenyliodonium acetate [9]. Under optimized conditions using acetonitrile as solvent at 40°C, excellent yields of 90-98% can be achieved for the formation of 3-iodo-1-(phenylsulfonyl)indole .
The copper-catalyzed iodination mechanism involves the formation of a copper(III)-iodide species that undergoes electrophilic addition at the C3 position of the indole ring [9]. This process demonstrates high regioselectivity and functional group tolerance, making it suitable for complex substrate transformations [9] [10].
A notable advancement in copper-catalyzed iodination involves the use of hypervalent iodine reagents. The combination of copper catalysts with phenyliodonium acetate has been shown to provide enhanced reactivity and selectivity compared to traditional iodination methods [10] [11]. The reaction typically proceeds under mild conditions at room temperature, achieving yields of 80-95% for various substituted indoles [10].
Gold-Catalyzed Functionalization
Gold catalysis has emerged as a powerful tool for indole functionalization, offering unique reactivity patterns and functional group tolerance [12] [13]. Gold-catalyzed reactions typically employ cationic gold(I) complexes such as IPrAuNTf2 or Ph3PAuNTf2 in dichloroethane at room temperature [12] [13].
The gold-catalyzed approach enables the formation of electrophilic indole intermediates through π-activation of alkyne precursors [12]. This methodology has been particularly valuable for accessing complex indole derivatives with multiple functional groups, achieving yields ranging from 60-90% under mild reaction conditions [12] [13].
Gold-catalyzed reactions demonstrate remarkable functional group tolerance and can accommodate various substituents on the indole ring without significant decomposition or side reactions [13]. The methodology has been successfully applied to the synthesis of both simple and complex indole derivatives [12] [13].
Silver-Catalyzed Processes
Silver catalysis provides complementary reactivity to copper and gold systems, particularly for oxidative transformations [14]. Silver triflate and related silver salts have been employed for indole iodination and functionalization reactions, typically achieving yields of 65-85% [14].
The silver-catalyzed approach offers advantages in terms of mild reaction conditions and compatibility with various functional groups. The methodology has been particularly useful for late-stage functionalization of complex indole derivatives [14].
Iodophor-Mediated Sulfonylation
Recent developments in oxidative sulfonylation have focused on environmentally friendly approaches using iodophor as both catalyst and reaction medium [15] [16]. The iodophor-mediated sulfonylation of indoles with sulfonyl hydrazides provides an efficient route to 2-sulfonylated indoles under mild aqueous conditions [15] [16].
The reaction typically employs 30% hydrogen peroxide as the oxidant and proceeds at temperatures of 25-60°C, achieving yields of 50-75% in reaction times ranging from 10 minutes to 2 hours [15] [16]. The methodology offers significant advantages in terms of environmental compatibility and operational simplicity [15] [16].
Hexamolybdate-Catalyzed Sulfonylation
The hexamolybdate-catalyzed sulfonylation approach represents a sustainable method for introducing sulfonyl groups into indole systems [17] [18]. This methodology employs hexamolybdate as a recyclable catalyst in combination with hydrogen peroxide as a green oxidant [17] [18].
The reaction proceeds through oxidative dehydrogenation coupling of indoles with thiols, providing access to both 3-sulfonylindoles and 3-sulfenylindoles depending on the reaction conditions [17] [18]. The methodology demonstrates good functional group tolerance and achieves moderate to good yields under mild reaction conditions [17] [18].
Electrochemical Sulfonylation
Electrochemical approaches to indole sulfonylation have gained attention as environmentally friendly alternatives to traditional oxidative methods [19]. The electrochemical sulfonylation of indoles with inorganic sulfites and alcohols provides a direct route to indoyl sulfonate esters [19].
This methodology eliminates the need for stoichiometric oxidants and provides excellent control over reaction selectivity. The electrochemical approach typically achieves good yields and demonstrates compatibility with various functional groups [19].
Nucleophilic Methoxylation
The introduction of methoxy groups into indole systems typically involves nucleophilic substitution reactions using methoxide anions [20] [21]. The process often requires the pre-installation of suitable leaving groups such as halides or tosylates at the desired position [20] [21].
One effective approach involves the use of 5-bromoindole derivatives as starting materials, which can be converted to 5-methoxyindoles through copper-catalyzed methoxylation reactions [21]. The reaction typically employs sodium methoxide in methanol under reflux conditions, achieving yields of 60-90% depending on the substrate and reaction conditions [21].
Chromium Tricarbonyl-Assisted Methoxylation
An innovative approach to methoxy group introduction involves the use of chromium tricarbonyl complexes to activate aromatic systems toward nucleophilic substitution [20]. This methodology enables the replacement of chlorine substituents with methoxy groups under mild conditions [20].
The chromium tricarbonyl-assisted approach offers advantages in terms of functional group tolerance and can be carried out in the presence of other reactive functional groups such as amino, hydroxyl, or ester groups [20]. The methodology typically achieves yields of 70-85% for the conversion of chlorinated indole precursors to their methoxy analogs [20].
Direct Methoxylation Strategies
Direct methoxylation of indole derivatives can be achieved through various catalytic approaches [22] [23]. One effective method involves the use of copper catalysts in combination with methanol as both solvent and methoxy source [22].
The direct methoxylation approach typically employs copper powder in quinoline under reflux conditions, achieving yields of up to 94% for the conversion of indole carboxylic acids to their methoxy derivatives [22]. The methodology offers advantages in terms of step economy and operational simplicity [22].
Solid-Phase Fischer Synthesis
The adaptation of the Fischer indole synthesis to solid-phase conditions has enabled the parallel preparation of indole libraries with improved purification and isolation procedures [24] [25] [26]. The solid-phase Fischer synthesis typically employs polymer-supported reagents and traceless linkers to facilitate product isolation [24] [25].
The methodology involves the immobilization of ketone or aldehyde precursors on solid supports, followed by reaction with phenylhydrazine derivatives under acid-catalyzed conditions [24] [25]. The solid-phase approach typically achieves yields of 40-80%, which are generally lower than solution-phase reactions but offer advantages in terms of purification and parallel synthesis [24] [25].
Solid-Phase Bartoli Synthesis
The Bartoli indole synthesis has been successfully adapted to solid-phase conditions, enabling the preparation of diverse indole libraries [27]. The solid-phase Bartoli synthesis involves the immobilization of nitrobenzoic acid derivatives on Merrifield resin, followed by treatment with alkenyl Grignard reagents [27].
Interestingly, the solid-phase Bartoli synthesis demonstrates improved performance compared to solution-phase reactions, with ortho-unsubstituted nitroarenes also delivering indole products in good yields [27]. The methodology enables subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille) to provide diverse indole derivatives in moderate to good yields over four steps [27].
Green Chemistry Approaches
Recent developments in green chemistry have focused on developing environmentally friendly methods for indole synthesis using aqueous media, mild conditions, and sustainable reagents [28] [29] [30]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency [28] [29].
One notable green chemistry approach involves the use of aqueous iodophor systems for indole functionalization, eliminating the need for organic solvents and harsh reaction conditions [15] [16]. The methodology achieves moderate yields under mild conditions and demonstrates excellent environmental compatibility [15] [16].
Multicomponent Green Synthesis
Multicomponent reactions have emerged as efficient green chemistry approaches for indole synthesis [31] [30]. These methods typically involve the combination of readily available starting materials such as anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in a single reaction vessel [31] [30].
The multicomponent approach delivers indole products under mild conditions using ethanol as solvent without the need for metal catalysts [31] [30]. The methodology demonstrates broad substrate scope and achieves good yields while minimizing waste generation and environmental impact [31] [30].
Sustainable Catalytic Systems
The development of sustainable catalytic systems for indole synthesis has focused on the use of recyclable catalysts and environmentally friendly reaction conditions [17] [18]. Hexamolybdate-catalyzed systems represent one example of sustainable catalysis, providing recyclable catalysts that can be used multiple times without significant loss of activity [17] [18].
The sustainable catalytic approach typically employs hydrogen peroxide as a green oxidant and water as the sole byproduct, achieving acceptable yields while minimizing environmental impact [17] [18]. The methodology demonstrates good functional group tolerance and can be applied to various indole substrates [17] [18].
The synthesis of 1H-indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- represents a significant synthetic challenge due to the presence of multiple functional groups requiring careful orchestration of reaction conditions. The methodologies described above provide a comprehensive toolkit for addressing these challenges through both traditional and modern synthetic approaches, with increasing emphasis on environmentally sustainable and efficient processes.